molecular formula C22H25ClN4S B3602178 4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3602178
M. Wt: 413.0 g/mol
InChI Key: FSOWPLHVACEZMS-UHFFFAOYSA-N
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Description

4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the benzyl, chlorophenyl, and piperidinyl groups. Common reagents used in these reactions include hydrazine, benzyl chloride, and piperidine. The reaction conditions usually involve heating under reflux and the use of solvents like ethanol or methanol.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Scientific Research Applications

4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.

    Industry: The compound is investigated for its potential use in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can bind to protein targets, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione include other triazole derivatives such as:

    1,2,4-Triazole: A simpler triazole compound with broad applications in medicinal chemistry.

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4S/c1-17-11-13-25(14-12-17)16-27-22(28)26(15-18-5-3-2-4-6-18)21(24-27)19-7-9-20(23)10-8-19/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOWPLHVACEZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CN2C(=S)N(C(=N2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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4-benzyl-5-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

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